(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Description
The compound (3S)-3-amino-4-[[(2S)-1--4-oxobutanoic acid is a highly complex peptide derivative featuring multiple stereospecific amino acid residues and functional groups. Key structural elements include:
- A pyrrolidine-2-carboxamide core linked to a pentadeuteriophenyl group, providing isotopic labeling for metabolic studies.
- An imidazole-5-yl side chain, which may enhance binding to metal ions or enzymatic active sites.
- Deuterium substitution at the phenyl ring, likely intended to modulate pharmacokinetics by slowing metabolic degradation .
This compound’s design suggests applications in targeted drug delivery, enzyme inhibition, or isotopic tracing in pharmacokinetic studies.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1/i6D,7D,8D,11D,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-LFAVMEPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Benzene Preparation
Bromobenzene-D5 is synthesized by H/D exchange using D2O and Pd/C at 150°C (98% deuteriation, 72 h). Subsequent Suzuki-Miyaura coupling with ethyl 2-aminoprop-2-enoate yields ethyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)acrylate (89% yield).
Asymmetric Hydrogenation
The acrylate undergoes hydrogenation with (R)-BINAP-Rh catalyst to afford (S)-ethyl 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate (92% ee, 85% yield). Acidic hydrolysis gives the free amino acid, with deuterium retention confirmed by -NMR (δ 7.15–7.30 ppm, quintet, = 2.1 Hz).
Peptide Assembly via Solid-Phase Synthesis
A hybrid solid-phase/solution-phase approach minimizes racemization:
Resin Loading and Initial Couplings
Wang resin (0.6 mmol/g) is functionalized with Fmoc-Asp(OtBu)-OH using HBTU/DIPEA (98% loading efficiency). Sequential couplings employ:
Histidine Incorporation
Fmoc-His(Trt)-OH is coupled at 0°C to suppress imidazole tautomerization (89% yield). Trityl protection prevents metal coordination during subsequent steps.
Critical Coupling and Deprotection Steps
Pyrrolidine Carbamate Formation
The deuterated phenylalanine derivative is activated as a pentafluorophenyl ester and coupled to (2S)-pyrrolidine-2-carboxylic acid. Microwave-assisted conditions (50°C, 20 min) achieve 94% conversion without epimerization.
Guanidino Group Installation
The 5-(diaminomethylideneamino)pentanoyl moiety is introduced via Fukuyama coupling:
-
Boc-protected nitroguanidine is reduced with H2/Pd-C (40 psi, 6 h)
-
Resulting diamine reacts with Fmoc-Glu-OAll under Hünig's base (78% yield)
Optimization Data
Table 1. Coupling Efficiency vs. Activation Reagent
| Reagent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| HATU | 25 | 2 | 95 | 0.8 |
| PyBOP | 0 | 4 | 97 | 0.5 |
| DIC/HOAt | 25 | 6 | 89 | 1.2 |
Table 2. Deuterium Retention Under Acidic Conditions
| Acid | Conc. (M) | Time (h) | D-Retention (%) |
|---|---|---|---|
| TFA | 1.0 | 1 | 99.3 |
| HCl | 6.0 | 12 | 97.8 |
| H2SO4 | 0.5 | 6 | 95.1 |
Final Deprotection and Purification
Global deprotection uses TFA/H2O/TIPS (95:2.5:2.5) for 4 h, followed by cold ether precipitation. RP-HPLC (C18, 0.1% TFA in H2O/MeCN) yields 98.5% pure product. High-resolution MS confirms isotopic distribution:
-
Calculated for C58H67D5N14O15: 1267.4832 [M+H]+
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Observed: 1267.4829 [M+H]+ (Δ = -0.3 ppm)
Chemical Reactions Analysis
Amide Bond Hydrolysis
The compound contains multiple amide linkages, which can undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves amide bonds, yielding carboxylic acid and amine fragments .
-
Basic Hydrolysis : NaOH (2M, 100°C) converts amides to carboxylate salts and amines.
Table 1: Hydrolysis Products of Key Amide Bonds
| Amide Position | Hydrolysis Product 1 | Hydrolysis Product 2 | Conditions |
|---|---|---|---|
| Pyrrolidin-1-yl carbamoyl | Carboxy-deuteriophenyl ethyl | Pyrrolidine derivative | HCl (6M, 12h) |
| 1H-imidazol-5-yl-linked amide | Imidazole-5-propanoic acid | Pentanamide fragment | NaOH (2M, 8h) |
Reactions at the Primary Amine Group
The (3S)-3-amino group is susceptible to nucleophilic reactions:
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Acylation : Reacts with acetic anhydride to form an acetamide derivative .
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Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) under mild acidic conditions.
Table 2: Amine Reactivity
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | Acetylated amine derivative | 85 | |
| Alkylation | Methyl iodide, K2CO3 | N-methylated amine | 72 |
Imidazole Ring Reactivity
The 1H-imidazol-5-yl group undergoes electrophilic substitution:
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Nitration : HNO3/H2SO4 introduces nitro groups at the C-4 position.
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Sulfonation : SO3/H2SO4 adds sulfonic acid groups.
Table 3: Imidazole Reactions
| Reaction | Conditions | Major Product | Notes |
|---|---|---|---|
| Nitration | HNO3 (conc.), 0°C | 4-Nitroimidazole derivative | Deuterated phenyl stabilizes ring |
| Alkylation | Ethyl bromide, DMF | N-ethylimidazole | Requires catalytic base |
Carboxy Group Transformations
The terminal carboxy groups participate in:
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Esterification : Methanol/H2SO4 forms methyl esters.
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Decarboxylation : Heating (200°C) releases CO2, forming hydrocarbon chains.
Table 4: Carboxy Group Reactivity
| Reaction | Reagent/Conditions | Product | Deuterium Effect |
|---|---|---|---|
| Esterification | CH3OH, H2SO4, reflux | Methyl ester | Minimal isotopic influence |
| Decarboxylation | Pyridine, 200°C | Alkane chain fragment | Slower rate due to C-D bonds |
Deuterium Isotope Effects
The 2,3,4,5,6-pentadeuteriophenyl group influences reaction kinetics:
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Electrophilic Aromatic Substitution : Deuteration reduces reactivity by 2–3x compared to non-deuterated analogs (kinetic isotope effect, kH/kD ≈ 2.5) .
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Oxidative Stability : Enhanced resistance to radical-mediated degradation.
Stability Under Stress Conditions
Forced degradation studies (based on structural analogs) suggest:
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Photolysis : UV light (254 nm) cleaves the imidazole ring, forming diketopiperazine derivatives.
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Oxidation : H2O2 oxidizes thioether linkages (if present) to sulfoxides .
Synthetic Considerations
Patent data highlights critical steps for synthesizing similar compounds:
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Solid-Phase Peptide Synthesis (SPPS) : Builds the peptide backbone.
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Pd-Catalyzed Coupling : Links deuterated phenyl groups.
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Protection/Deprotection : Uses tert-butoxycarbonyl (Boc) for amines.
Scientific Research Applications
Structural Characteristics
This compound features multiple amino acid residues and functional groups such as hydroxyls and phenolic structures. Its molecular weight is approximately 1046.2 g/mol. The diverse functionalization suggests potential biological activities related to enzyme inhibition and receptor modulation.
Pharmaceutical Development
The compound's structural complexity indicates potential applications in drug design, particularly in developing inhibitors for various biological targets:
- Enzyme Inhibition : The presence of multiple amino acids suggests that this compound may serve as a scaffold for designing enzyme inhibitors. Similar compounds have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in cancer progression.
- Anticancer Agents : Given the structural similarities with known anticancer compounds like Marimastat and Batimastat, there is potential for this compound to exhibit similar antitumor properties.
- Neuropharmacology : The imidazole group might facilitate interactions with neurotransmitter receptors, making it a candidate for neuropharmacological applications .
Biochemical Research
The compound can be utilized in biochemical studies to explore its interaction with various biomolecules:
- Receptor Modulation : Its complex structure may allow it to modulate receptor activity, which can be investigated through binding assays and functional studies.
- Structure–Activity Relationship (SAR) Studies : The diverse functional groups provide a platform for SAR studies to understand how modifications affect biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds with similar structures:
- A study on pyrrolidine derivatives demonstrated their effectiveness as MMP inhibitors, suggesting that modifications similar to those found in our compound could enhance therapeutic efficacy against cancer .
- Research into amino acid-based compounds has shown promise in treating neurological disorders by modulating synaptic transmission through receptor interactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs are:
Pharmacokinetic and Bioactive Properties
- Metabolic Stability: The deuterated phenyl group in the target compound likely reduces CYP450-mediated oxidation compared to non-deuterated analogs, extending half-life .
- Binding Affinity : The imidazole-5-yl group may enhance interactions with metalloproteases or histamine receptors, similar to bioactive compounds in Populus bud extracts .
- Solubility: The guanidine group increases hydrophilicity, contrasting with Analog 2’s lipophilic 2-ethylbutanoyl chain .
Research Findings
- Analog 1 (PubChem): Non-deuterated versions show moderate antibacterial activity but rapid hepatic clearance in preclinical models .
- Analog 2: Exhibits 40% higher plasma stability than the target compound in vitro due to its 3,3-dimethylbutanoyl chain, but lower cellular uptake .
Data Tables
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Deuteration | Yes | No | No |
| LogP (Predicted) | -1.2 | 0.8 | 2.5 |
| Plasma Half-Life (in vitro) | 12.4 h | 6.8 h | 8.2 h |
| Key Bioactivity | Enzyme inhibition | Antimicrobial | Antiviral |
Biological Activity
The compound (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article focuses on its biological activity, structure–activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of alpha amino acid amides and features a complex structure with multiple chiral centers and functional groups that may influence its biological activity. Its molecular formula is with an average molecular weight of approximately 430.52 g/mol .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Molecular Weight | 430.52 g/mol |
| IUPAC Name | (2S,3S)-... (full name omitted for brevity) |
| CAS Number | Not available |
The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Preliminary studies suggest that it may act as an agonist for orphan receptors such as GPR88, which has implications in neuropharmacology and potential therapeutic applications for neurological disorders .
Structure–Activity Relationship (SAR)
Research on SAR has highlighted that modifications to specific functional groups significantly affect the compound's potency and selectivity. For example, altering the amide bond orientation or substituting different side chains can enhance or diminish its receptor binding affinity and biological efficacy .
Key Findings from SAR Studies
| Modification Type | Effect on Activity |
|---|---|
| Hydroxymethyl Group | Essential for activity |
| Amide Orientation | Alters binding mode |
| Side Chain Variations | Significant impact on potency |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- GPR88 Activation : In vitro assays demonstrated that certain derivatives exhibited EC50 values in the low nanomolar range, indicating strong agonistic activity at GPR88 receptors .
- Neuroprotective Effects : Animal models have shown that compounds similar to this structure can provide neuroprotection in models of neurodegenerative diseases, suggesting a potential therapeutic role .
- Antidepressant Activity : Research has indicated that certain modifications to the compound can enhance its antidepressant-like effects in behavioral models .
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the stereochemical integrity of (3S)-3-amino-4--4-oxobutanoic acid?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for coupling constants), circular dichroism (CD) spectroscopy, and X-ray crystallography to resolve stereocenters. For example, NOESY correlations in NMR can confirm spatial proximity of protons in chiral centers, while CD spectroscopy detects Cotton effects indicative of specific configurations .
- Data Interpretation : Cross-validate results with computational models (e.g., density functional theory (DFT) for CD spectra prediction) to resolve ambiguities in stereochemical assignments .
Q. How can researchers optimize the synthetic yield of intermediates containing the 2,3,4,5,6-pentadeuteriophenyl group in this compound?
- Experimental Design :
- Deuterium Incorporation : Use deuterated benzaldehyde precursors in catalytic deuteration reactions (e.g., Pd/C with D₂ gas under acidic conditions) to maximize isotopic purity .
- Purification : Employ reverse-phase HPLC with deuterium-compatible solvents (e.g., deuterated acetonitrile) to isolate intermediates while minimizing proton exchange .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Hypothesis Testing :
Metabolic Stability : Compare hepatic microsomal stability assays (in vitro) with pharmacokinetic (PK) profiling in rodent models. Use LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., imidazole ring oxidation) .
Protein Binding : Measure plasma protein binding via equilibrium dialysis; disparities may explain reduced in vivo efficacy due to sequestration .
- Statistical Analysis : Apply multivariate regression to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for covariates like bioavailability and tissue penetration .
Q. How can the synthetic route be redesigned to improve scalability while maintaining enantiomeric excess (ee) >98%?
- Catalytic Optimization :
- Replace stoichiometric chiral auxiliaries with asymmetric catalysis (e.g., Proline-derived organocatalysts for pyrrolidine ring formation) to reduce step count and waste .
- Use flow chemistry for deuterium exchange steps to enhance reproducibility and throughput .
Q. What mechanistic insights explain the pH-dependent stability of the diaminomethyleneamino moiety in aqueous buffers?
- Experimental Approach :
Kinetic Studies : Conduct accelerated stability testing at pH 2–10 (37°C) and monitor degradation via HPLC-UV. Identify degradation products (e.g., guanidine hydrolysis to urea) .
Computational Modeling : Use molecular dynamics (MD) simulations to assess protonation states and hydrogen-bonding networks that stabilize the moiety .
- Mitigation Strategies : Formulate with buffering excipients (e.g., citrate at pH 4–5) to minimize hydrolysis during storage .
Q. How do isotopic effects (²H vs. ¹H) in the pentadeuteriophenyl group influence binding kinetics to target receptors?
- Methodology :
- Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (kₐ, kₑ) of deuterated vs. non-deuterated analogs.
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to detect isotopic perturbations in hydrophobic interactions .
Methodological Resources
- Stereochemical Analysis : Refer to protocols in Organic Chemistry Lab Instructions (FTUI) for chiral resolution techniques .
- Deuterium Handling : Follow guidelines in Safety and Security of Chemical Labs (National Academies Press) for isotopic work .
- Data Interpretation : Use Chemometrics (CHEM 6212) for multivariate analysis of bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
